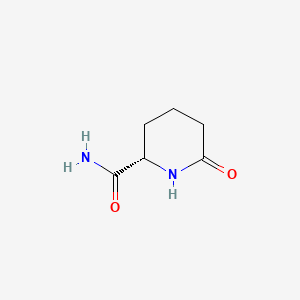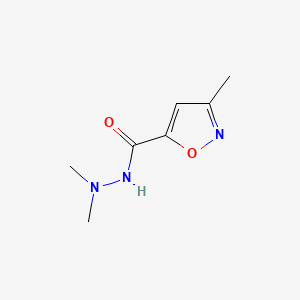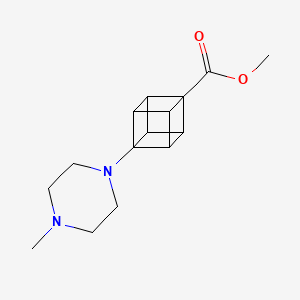
Suc-Ala-Gln-Pro-Phe-pNA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is widely used in biochemical assays to study enzyme activity, particularly for enzymes such as chymotrypsin, elastase, and peptidyl prolyl cis-trans isomerases (PPIases) . The compound is characterized by its ability to release p-nitroaniline (pNA) upon enzymatic hydrolysis, which can be measured colorimetrically.
Applications De Recherche Scientifique
Suc-Ala-Gln-Pro-Phe-pNA is extensively used in scientific research for various applications:
Enzyme Activity Assays: It serves as a substrate for measuring the activity of enzymes such as chymotrypsin, elastase, and PPIases.
Drug Screening: The compound is used to evaluate the inhibitory effects of potential drug candidates on target enzymes.
Biochemical Studies: It aids in understanding the catalytic mechanisms and substrate specificities of various proteases and isomerases.
Medical Research: The compound is used to study diseases related to enzyme dysfunction, such as Alzheimer’s disease and cancer
Mécanisme D'action
Target of Action
Suc-Ala-Gln-Pro-Phe-pNA is a chromogenic substrate primarily for the peptidylprolyl isomerase Pin1 . Pin1 plays a crucial role in the regulation of protein function through the isomerization of the peptide bond from the cis to trans configuration at proline residues .
Mode of Action
The compound interacts with Pin1, serving as a substrate for the enzyme . It can be used to evaluate the inhibitory effect of a target compound on Pin1 and the catalytic activity of Pin1 .
Biochemical Pathways
The primary biochemical pathway involved is the isomerization of peptide bonds in proteins, specifically at proline residues, catalyzed by Pin1 . This process is crucial for the regulation of protein function.
Result of Action
The action of this compound results in the release of a chromophore, which can be measured to determine the activity of Pin1 . This provides a quantifiable method to assess the impact of other compounds on the activity of Pin1 .
Analyse Biochimique
Biochemical Properties
Suc-Ala-Gln-Pro-Phe-pNA is known to interact with a variety of enzymes and proteins. For instance, it serves as a substrate for the peptidylprolyl isomerase Pin1 . The nature of these interactions often involves the compound binding to the active sites of these enzymes, thereby influencing their activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. For instance, it serves as a chromogenic substrate for the peptidylprolyl isomerase Pin1, which can be used to evaluate the inhibitory effect of the target compound on Pin1, and the catalytic activity of Pin1 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Ala-Gln-Pro-Phe-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection and coupling: The amino group is deprotected, and the next protected amino acid is coupled using reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: The deprotection and coupling steps are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Suc-Ala-Gln-Pro-Phe-pNA primarily undergoes hydrolysis reactions catalyzed by specific enzymes. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected colorimetrically.
Common Reagents and Conditions
Enzymes: Chymotrypsin, elastase, and PPIases are commonly used to catalyze the hydrolysis of this compound.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffers are typically used to maintain the pH during the reaction.
Temperature: Reactions are usually carried out at physiological temperatures (37°C) to mimic biological conditions .
Major Products
The primary product of the enzymatic hydrolysis of this compound is p-nitroaniline, which exhibits a yellow color and can be quantified by measuring absorbance at 400-410 nm .
Comparaison Avec Des Composés Similaires
Similar Compounds
Suc-Ala-Ala-Pro-Phe-pNA: Another substrate for chymotrypsin and elastase, differing by the presence of alanine instead of glutamine.
Suc-Ala-Glu-Pro-Phe-pNA: Similar to Suc-Ala-Gln-Pro-Phe-pNA but with glutamic acid instead of glutamine, used for studying different enzyme specificities
Uniqueness
This compound is unique due to its specific sequence, which allows it to be a substrate for a distinct set of enzymes. Its ability to release p-nitroaniline upon hydrolysis makes it a valuable tool for colorimetric assays, providing a straightforward method to measure enzyme activity.
Propriétés
IUPAC Name |
4-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39N7O10/c1-19(34-27(41)15-16-28(42)43)29(44)36-23(13-14-26(33)40)32(47)38-17-5-8-25(38)31(46)37-24(18-20-6-3-2-4-7-20)30(45)35-21-9-11-22(12-10-21)39(48)49/h2-4,6-7,9-12,19,23-25H,5,8,13-18H2,1H3,(H2,33,40)(H,34,41)(H,35,45)(H,36,44)(H,37,46)(H,42,43)/t19-,23-,24-,25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLALNSUIXPEGB-KMAVCZJNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39N7O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Indeno[1,2,3-cd]pyrene-d12](/img/structure/B589106.png)
![1-[3-((1,2,4-15N3)1,2,4-triazol-1-yl)phenyl]-(115N)1,2,4-triazole](/img/structure/B589110.png)


![1H-Isoxazolo[3,4-B]indole](/img/structure/B589115.png)


